2,3-Diméthylpentane

Vue d'ensemble

Description

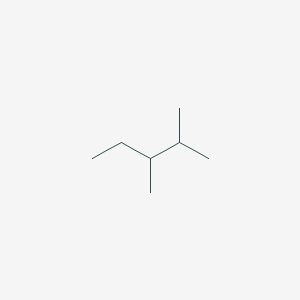

2,3-Dimethylpentane is an organic compound with the molecular formula C7H16. It is a fully saturated hydrocarbon, specifically an alkane, and one of the isomers of heptane. The structure consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms. This compound is notable for being one of the simplest alkanes with optical isomerism, having two enantiomers: (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane .

Applications De Recherche Scientifique

2,3-Dimethylpentane is used as an analytical reference standard in various scientific studies. It is employed in the determination of volatile organic compounds in ambient air samples using thermal desorption-gas chromatography. Additionally, it is used in gas chromatography-mass spectrometry for analyzing exhaled air samples and indoor air quality .

Mécanisme D'action

Pharmacokinetics

As a small, non-polar molecule, it is likely to be absorbed through the skin and lungs . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpentane. For example, temperature and pressure can affect its physical state and reactivity . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentane can be synthesized through a multi-step process involving the Grignard reagent. The Grignard reagent sec-butyl magnesium bromide reacts with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to produce 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield 2,3-dimethylpentane .

Industrial Production Methods: Industrial production of 2,3-dimethylpentane is less common due to its limited applications. it can be produced as a byproduct in the Fischer-Tropsch process, which converts hydrogen and carbon monoxide into liquid hydrocarbons .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylpentane primarily undergoes combustion and oxidation reactions. Complete combustion in the presence of oxygen yields carbon dioxide and water . It can also participate in photooxidation reactions with hydroxyl radicals in the atmosphere .

Common Reagents and Conditions:

Combustion: Requires oxygen and an ignition source.

Photooxidation: Involves hydroxyl radicals and sunlight.

Major Products:

Combustion: Carbon dioxide and water.

Photooxidation: Various oxidized organic compounds depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

- 3-Methylhexane

- 2,2-Dimethylpentane

- 2,4-Dimethylpentane

- 2,3-Dimethylbutane

Activité Biologique

2,3-Dimethylpentane is a branched-chain alkane with the molecular formula . While primarily recognized for its physical and chemical properties, recent studies have begun to explore its biological activity, particularly in relation to its toxicity and potential applications in various fields. This article synthesizes findings from diverse sources regarding the biological activity of 2,3-dimethylpentane, including relevant case studies and research data.

2,3-Dimethylpentane is characterized by its branched structure, which influences its physical properties such as boiling point and solubility. The compound has a refractive index of approximately 1.39196 at 20 °C, which is relevant for applications in chemical analysis and separation processes .

Toxicological Studies

Research has indicated that alkanes, including 2,3-dimethylpentane, can exhibit varying degrees of biological activity depending on their molecular structure. A study utilizing a 3D-QSAR (Quantitative Structure-Activity Relationship) approach highlighted the relationship between molecular descriptors and biological responses. The study found that structural variations in alkanes could significantly affect their toxicity profiles .

Table 1: Molecular Descriptors of Alkanes

| Compound | Chemical Hardness (η) | Dipole Moment (μ) | Non-linear Polarizability (α) |

|---|---|---|---|

| 2,3-Dimethylpentane | TBD | TBD | TBD |

| n-Decane | 7.443 | 0.793 | 0.047 |

| 2-Methylnonane | 7.418 | 0.783 | 0.082 |

Note: Values for 2,3-dimethylpentane are to be determined based on further studies.

The study concluded that the biological activity of alkanes is closely tied to their molecular structure, with changes leading to different biological responses .

Case Studies on Biological Effects

One notable case study examined the effects of various alkanes on insect pests in agricultural settings. It was found that certain branched alkanes exhibited insecticidal properties at low concentrations, suggesting potential applications as biofumigants . This aligns with the broader trend of exploring natural and less harmful alternatives to synthetic pesticides.

The mechanisms through which 2,3-dimethylpentane exerts its biological effects are not fully understood but are believed to involve interactions at the molecular level with biological membranes and enzymes. The structure-activity relationship indicates that variations in branching and functional groups can lead to significant differences in how these compounds interact with biological systems .

Applications in Research and Industry

The unique properties of 2,3-dimethylpentane make it a candidate for various applications:

- Chemical Synthesis : Its structure allows for modifications that can lead to new compounds with desired properties.

- Environmental Science : Understanding its behavior as a pollutant or as part of emissions from industrial processes can inform environmental regulations.

- Agricultural Chemistry : As a potential biofumigant, it could play a role in pest management strategies that are more environmentally friendly than traditional methods.

Propriétés

IUPAC Name |

2,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECXQBGLLYSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862203 | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of gasoline; [NJ-HSFS] | |

| Record name | 2,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

68.9 [mmHg] | |

| Record name | 2,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-59-3 | |

| Record name | 2,3-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HPD5L8920 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-dimethylpentane?

A1: 2,3-Dimethylpentane has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2,3-dimethylpentane?

A2: Common spectroscopic techniques used for characterizing 2,3-dimethylpentane include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR for fluorinated derivatives. [] These techniques provide information about the functional groups, bonding, and structure of the molecule.

Q3: How does the branching in 2,3-dimethylpentane affect its boiling point compared to linear heptane?

A3: Branching in alkanes generally lowers the boiling point. While n-heptane has a boiling point of 98.4 °C, 2,3-dimethylpentane boils at a lower temperature of 89.8 °C. [] This is because branched alkanes have reduced surface area and weaker intermolecular forces compared to their linear counterparts.

Q4: How does the structure of 2,3-dimethylpentane affect its density and viscosity?

A4: Increased branching generally leads to lower density and viscosity. Compared to longer chain pentaerythritol esters like pentaerythritol tetraheptanoate, 2,3-dimethylpentane has a lower viscosity due to its smaller size and reduced intermolecular forces. []

Q5: What is the significance of the negative temperature coefficient (NTC) region in 2,3-dimethylpentane autoignition?

A5: The NTC region, observed in autoignition studies of 2,3-dimethylpentane and other alkanes, indicates a range of temperatures where the ignition delay increases with increasing temperature. [] This behavior is attributed to the complex interplay of chain branching and chain termination reactions in the autoignition mechanism.

Q6: How is 2,3-dimethylpentane used as a test mixture for evaluating fractionating columns?

A6: 2,3-Dimethylpentane, when combined with 2-methylhexane, forms a test mixture for evaluating the efficiency of highly efficient fractionating columns. This is due to the small difference in their boiling points, requiring efficient separation. []

Q7: How does the molecular structure of 2,3-dimethylpentane influence its performance in selective methylative homologation reactions?

A7: The branched structure of 2,3-dimethylpentane plays a crucial role in selective methylative homologation. It reacts with methanol in the presence of InI₃ catalyst to primarily produce 2,3-dimethylpentane and other branched alkanes. [] This selectivity is due to the inherent stability of tertiary carbocations formed during the reaction mechanism.

Q8: What role does 2,3-dimethylpentane play in the formation of coke during catalytic cracking processes?

A9: While 2,3-dimethylpentane itself doesn't directly form coke, its diffusion properties within zeolite catalysts, like HY zeolite, can be affected by coke formation during reactions like n-heptane cracking. [] Understanding the diffusion limitations caused by coke is crucial for optimizing catalyst performance.

Q9: How is computational chemistry used to study 2,3-dimethylpentane?

A10: Computational chemistry, specifically molecular dynamics simulations, has been used to study the surface tension of 2,3-dimethylpentane. [] These simulations employ models like the anisotropic united atoms (AUA4) model to predict surface tension as a function of temperature and compare them to experimental data.

Q10: Is 2,3-dimethylpentane identified as a volatile organic compound (VOC) in environmental studies?

A12: Yes, 2,3-dimethylpentane has been identified as a constituent of VOCs in various environmental studies. [] Its presence in the atmosphere is often linked to anthropogenic activities like fuel combustion and industrial emissions.

Q11: What is the significance of analyzing the C5-C13 fractions, including 2,3-dimethylpentane, in source rock analysis?

A15: Analyzing the C5-C13 fractions, including 2,3-dimethylpentane, in source rocks provides valuable information about the type and maturity of organic matter present. This information is crucial for assessing the hydrocarbon generation potential of source rocks in petroleum exploration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.